![molecular formula C28H21BrClN3O4 B2632290 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 392252-62-9](/img/no-structure.png)

4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

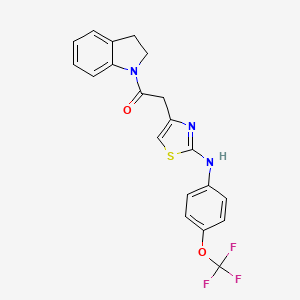

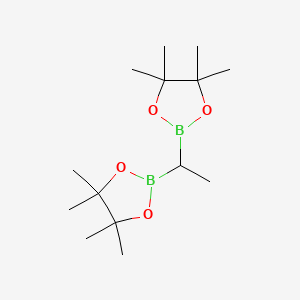

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a chloroquinolinyl group, a dihydropyrazolyl group, and a carboxylic acid group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group might make it more soluble in polar solvents, while the aromatic rings might increase its solubility in nonpolar solvents .Applications De Recherche Scientifique

Synthesis and Molecular Transformations

Synthetic Pathways : A study by Klásek et al. (2003) demonstrated the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones through the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, followed by bromination to obtain 3-bromo derivatives. This study provides a basis for understanding the synthetic routes that could potentially apply to the compound of interest (Klásek, Kořistek, Sedmera, & Halada, 2003).

Molecular Rearrangements : The same research also explored the molecular rearrangement of these bromo derivatives to yield various quinoline derivatives, highlighting the chemical reactivity and transformation potential of such compounds, which could be relevant for the compound .

Potential Biological Activities

Antimicrobial Activity : Research by Hassanin & Ibrahim (2012) on novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, derived from similar quinoline precursors, demonstrated in vitro antimicrobial activity. This suggests that compounds with quinoline cores might possess antimicrobial properties, indicating a possible research application of the compound for antimicrobial studies (Hassanin & Ibrahim, 2012).

Antioxidant Efficiency : Another study focused on the synthesis of quinolinone derivatives and their application as antioxidants in lubricating greases, demonstrating the diverse utility of quinolinone-based compounds in materials science and suggesting potential research applications in evaluating the antioxidant properties of similar compounds (Hussein, Ismail, & El-Adly, 2016).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound would likely depend on its intended applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 3,4-dihydropyrazole intermediate, which is then coupled with the quinoline derivative to form the final product.", "Starting Materials": [ "3-bromophenylamine", "ethyl acetoacetate", "hydrazine hydrate", "6-chloro-2-oxo-4-phenylquinoline-3-carbaldehyde", "sodium acetate", "acetic acid", "sodium hydroxide", "acetic anhydride", "4-bromo-2-nitrophenol", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Synthesis of 3,4-dihydropyrazole intermediate:", "Step 1: 3-bromophenylamine is reacted with ethyl acetoacetate in the presence of hydrazine hydrate to form 3-(3-bromophenyl)-5-ethyl-4,5-dihydropyrazole-1-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed with sodium hydroxide to form 3-(3-bromophenyl)-5-ethyl-4,5-dihydropyrazole-1-carboxylic acid.", "Step 3: The carboxylic acid is then coupled with 4-bromo-2-nitrophenol in the presence of triethylamine and N,N-dimethylformamide to form the corresponding ester.", "Step 4: The ester is then reduced with diethyl ether and sodium borohydride to form the 3,4-dihydropyrazole intermediate.", "Synthesis of final product:", "Step 1: 6-chloro-2-oxo-4-phenylquinoline-3-carbaldehyde is reacted with the 3,4-dihydropyrazole intermediate in the presence of acetic anhydride and acetic acid to form the corresponding imine.", "Step 2: The imine is then reduced with sodium borohydride to form the final product, 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid." ] } | |

| 392252-62-9 | |

Formule moléculaire |

C28H21BrClN3O4 |

Poids moléculaire |

578.85 |

Nom IUPAC |

4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H21BrClN3O4/c29-18-8-4-7-17(13-18)23-15-22(32-33(23)24(34)11-12-25(35)36)27-26(16-5-2-1-3-6-16)20-14-19(30)9-10-21(20)31-28(27)37/h1-10,13-14,23H,11-12,15H2,(H,31,37)(H,35,36) |

Clé InChI |

YZUUKIRHGDUNMV-UHFFFAOYSA-N |

SMILES |

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)Br |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)

![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2632214.png)

![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)

![3,4,7,9-tetramethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2632219.png)

![N-methyl-4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2632222.png)

![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)